Amotriphene hydrochloride
Overview
Description
Amotriphene hydrochloride, also known as Myordil or WIN 5494, is a coronary dilator with cardiac antiarrhythmic properties . It has potential value in the treatment of angina-like conditions and milder cardiac arrhythmias . It binds to α‐adrenergic receptors .
Molecular Structure Analysis
This compound has a molecular formula of C26H29NO3.ClH . Its molecular weight is 439.974 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be influenced by factors such as hydrophobicity, ionization, and hydrogen bond donors . These properties can impact the compound’s solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties .Scientific Research Applications
1. Physical Properties in Solution
Amotriphene hydrochloride, like other antidepressant drugs, has been studied for its physical properties in aqueous solutions. Research by Iqbal and Chaudhry (2009) focused on antidepressants like Nortriptyline hydrochloride, investigating their density and viscosity in different solutions. They calculated various properties like apparent molar volume and hydration number, which are crucial for understanding the drug's behavior in solutions (Iqbal & Chaudhry, 2009).
2. Application in Cyclotriphosphazene Derivatives
Cyclotriphosphazene derivatives, which have applications in fields like materials science and chemical sensing, can be connected to various organic dyes. This research, including work by Liu et al. (2021), explores how these derivatives, potentially including this compound, show unique optical features suitable for diverse applications (Liu et al., 2021).
3. Analytical Techniques for Related Substances
Studies like the one by Chen, Song, and Hang (2013) have focused on identifying related substances in drugs similar to this compound. They used hyphenated techniques to speculate and verify the structures of related substances, contributing to the drug's manufacturing process and quality control (Chen, Song, & Hang, 2013).
4. Super-Hydrophobic Surfaces
Research by Wei et al. (2010) on fluorinated cross-linked poly[cyclotriphosphazene-co-(4,4'-(hexafluoroisopropylidene)diphenol)] microspheres provides insights into creating novel super-hydrophobic surfaces. This work, although not directly related to this compound, shows the diverse applications of similar chemical compounds (Wei et al., 2010).
5. Oxidation of Organic Substrates
Research on the oxidation of organic substrates using specific reagents, as studied by Ghammamy et al. (2008), can provide insight into the potential chemical interactions and applications of this compound in organic chemistry (Ghammamy et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3.ClH/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21;/h6-17H,18H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZILRTFVGWVPLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205350 | |
Record name | Aminooxytriphene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-69-4 | |
Record name | Aminooxytriphene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminooxytriphene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOTRIPHENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02V9BH3D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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